N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a sulfonamido group
Preparation Methods
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes, potentially inhibiting their activity. The bromophenyl group can bind to specific receptors, modulating their function. The sulfonamido group can form hydrogen bonds with proteins, affecting their structure and activity .
Comparison with Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide can be compared to similar compounds such as:
- N-(2H-1,3-Benzodioxol-5-YL)-4-cyanobenzamide
- N-(2H-1,3-Benzodioxol-5-YL)-4-hydroxybenzamide
- N-(2H-1,3-Benzodioxol-5-YL)-3,4-dihydro-2H-1-benzopyran-4-amine
These compounds share the benzodioxole ring but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H19BrN2O5S |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H19BrN2O5S/c1-15-5-8-19(9-6-15)31(27,28)25(18-4-2-3-16(23)11-18)13-22(26)24-17-7-10-20-21(12-17)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,26) |
InChI Key |
PONLSPBPPDJLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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